molecular formula C26H28N2O2 B295169 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether

Cat. No.: B295169
M. Wt: 400.5 g/mol
InChI Key: JAHHMGRRFOZCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether, also known as BZP-MPE, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been widely used for recreational purposes due to its stimulating effects on the central nervous system. However, in recent years, BZP-MPE has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in a stimulating effect on the central nervous system, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and serotonin in the brain, leading to feelings of pleasure and euphoria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether in lab experiments is its ability to stimulate the central nervous system, making it useful in studies of neurological disorders and drug addiction. However, its psychoactive effects may also pose a limitation, as it may interfere with the interpretation of results and the safety of researchers.

Future Directions

There are several potential future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether. One area of interest is its potential as a treatment for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Another area of research is its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.

Synthesis Methods

The synthesis of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether involves the reaction of 2-methylphenol with 2-chloroethyl chloroformate in the presence of triethylamine to form the intermediate 2-(2-chloroethoxy)-2-methylphenyl ethyl carbonate. This intermediate is then reacted with benzhydrylpiperazine in the presence of sodium hydride to yield this compound.

Scientific Research Applications

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In oncology, this compound has been studied for its anti-cancer properties and its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C26H28N2O2/c1-21-10-8-9-15-24(21)30-20-25(29)27-16-18-28(19-17-27)26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,26H,16-20H2,1H3

InChI Key

JAHHMGRRFOZCJZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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